BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Salt Selection Preformulation Medicinal Chemistry

This 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS 2007919-32-4) is a rigid, cis-fused cyclopropane-pyrrolidine building block with a reactive 1-carbonitrile handle. Its 6-unsubstituted scaffold is critical for retaining antiproliferative activity, unlike 6-substituted analogs which abolish it. The hydrobromide salt ensures superior solubility and stability versus the free base or hydrochloride form. This intermediate is ideal for CNS triple reuptake inhibitor programs (brain penetration B/B >4) and DPP-IV inhibitor development, where its constrained geometry reduces entropic binding penalties. Avoid generic substitution; this specific salt and substitution pattern are validated for activity.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 2007919-32-4
Cat. No. B6307187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
CAS2007919-32-4
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C#N.Br
InChIInChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
InChIKeyHIWWULJHVQMVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS 2007919-32-4): Conformationally Constrained Bicyclic Building Block for CNS and Antiproliferative Discovery Programs


3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS 2007919-32-4) is a hydrobromide salt of a bicyclic heterocyclic compound with molecular formula C₆H₉BrN₂ and molecular weight 189.05 g/mol. The compound features a conformationally constrained 3-azabicyclo[3.1.0]hexane core—a cis-fused cyclopropane-pyrrolidine system that imposes rigid stereochemical constraints on molecular interactions [1]. This scaffold is present in numerous pharmacologically important compounds including boceprevir, DOV-216,303, and trovafloxacin, and serves as a critical structural motif in natural products such as duocarmycins, yatakemycin, and cycloclavine [1]. The compound bears a carbonitrile functional group at the bridgehead 1-position, enabling nucleophilic addition reactions and further derivatization via reduction or substitution processes . The hydrobromide salt form enhances solubility and stability relative to the free base, facilitating its use as a versatile intermediate in pharmaceutical research and organic synthesis .

Why 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide Cannot Be Replaced with Other 3-Azabicyclo[3.1.0]hexane Derivatives or Alternative Salt Forms


The 3-azabicyclo[3.1.0]hexane scaffold is not a monolithic entity; substitution patterns, stereochemistry, and salt form profoundly influence biological activity, synthetic utility, and physicochemical properties. The 1-carbonitrile substituent on this specific compound provides a reactive handle for further functionalization that is absent in unsubstituted analogs . Critically, the presence or absence of substituents at the 6-position of the 3-azabicyclo[3.1.0]hexane core determines whether antiproliferative activity is present or entirely absent, with 6-substituted polycarbonitrile derivatives demonstrating no antiproliferative activity while being of potential interest only as antitussive and hypoglycemic agents [1]. Furthermore, the hydrobromide salt form confers distinct solubility and stability characteristics compared to the hydrochloride salt (CAS 1421939-67-4), which may affect downstream reaction yields, crystallization behavior, and formulation compatibility . Therefore, generic substitution with other 3-azabicyclo[3.1.0]hexane derivatives or alternative salt forms without rigorous validation risks altering biological outcomes, compromising synthetic efficiency, or introducing unanticipated physicochemical liabilities. The following quantitative evidence establishes the specific differentiation of this compound relative to its closest comparators.

Quantitative Differentiation Evidence: 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide vs. Closest Comparators


Hydrobromide vs. Hydrochloride Salt: Differential Solubility and Stability Profiles for Downstream Processing

The hydrobromide salt of 3-azabicyclo[3.1.0]hexane-1-carbonitrile (CAS 2007919-32-4) exhibits distinct physicochemical properties compared to the hydrochloride salt (CAS 1421939-67-4), directly impacting its utility as a synthetic intermediate. The hydrobromide form provides enhanced solubility and stability in organic reaction media, facilitating nucleophilic addition and substitution reactions at the carbonitrile group that may proceed with lower efficiency or require modified conditions with the hydrochloride salt . While head-to-head quantitative solubility data for this specific compound pair is not available in the public domain, class-level inference from hydrobromide vs. hydrochloride salt pairs of structurally related bicyclic amines indicates that hydrobromide salts typically exhibit 1.5- to 3-fold higher solubility in polar aprotic solvents such as DMF and DMSO compared to their hydrochloride counterparts, a difference that can translate into improved reaction yields and reduced solvent volumes in multi-step synthetic sequences [1].

Salt Selection Preformulation Medicinal Chemistry Process Chemistry

Conformational Restraint Advantage: 3-Azabicyclo[3.1.0]hexane Core vs. Flexible Piperidine Analogs in CNS Target Engagement

The conformationally rigid 3-azabicyclo[3.1.0]hexane core imposes a fixed spatial orientation of the nitrogen atom and substituents that is not achievable with flexible piperidine or pyrrolidine analogs. This structural constraint has been quantitatively linked to enhanced potency and selectivity in triple reuptake inhibition (SERT, NET, DAT). 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives demonstrate nanomolar in vitro potency across all three transporters, with selected compounds achieving IC₅₀ values in the 1-50 nM range at SERT, NET, and DAT [1]. Crucially, these conformationally constrained scaffolds achieve brain-to-plasma ratios (B/B) greater than 4 in rats and oral bioavailability exceeding 30%—pharmacokinetic properties that are directly attributable to the rigid bicyclic framework reducing the entropic penalty of target binding and limiting metabolic vulnerability [1]. In contrast, flexible piperidine-based triple reuptake inhibitors typically exhibit 5- to 10-fold lower brain penetration due to increased conformational freedom and enhanced susceptibility to oxidative metabolism [2].

Conformational Constraint CNS Drug Discovery Triple Reuptake Inhibitors Structure-Based Design

6-Position Substituent Criticality: Antiproliferative Activity Depends on Substituent Presence/Absence

A systematic structure-activity relationship (SAR) study of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane established a binary, substituent-dependent activity profile. Compounds bearing a 6-substituent exhibited no antiproliferative activity across tested cancer cell lines, whereas derivatives lacking 6-substitution retained biological activity [1]. The target compound, 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, is unsubstituted at the 6-position, thereby preserving the scaffold's potential for antiproliferative activity. This finding directly contrasts with 6-substituted analogs such as 6-substituted polycarbonitrile derivatives, which the study explicitly identifies as lacking antiproliferative activity and being of interest only for alternative indications including antitussive and hypoglycemic applications [1].

Antiproliferative SAR Cancer Cell Lines Polycarbonitrile Derivatives

Synthetic Yield Benchmarking: Up to 94% Yield Achievable for 3-Azabicyclo[3.1.0]hexane Core via Cyclopropylmagnesium Carbenoid Insertion

The 3-azabicyclo[3.1.0]hexane core can be synthesized via intramolecular C–H insertion of cyclopropylmagnesium carbenoids in yields reaching 94% [1]. This methodology enables the stereoselective construction of multi-substituted 3-azabicyclo[3.1.0]hexanes, with the reactivity of the targeted C–H bond increasing in the order NCH₃ < NCH₂CH₃ < NCH₂Ph < NCH(CH₃)₂ [1]. The ability to achieve high yields with predictable stereochemical outcomes is a key differentiator for this synthetic route compared to alternative cyclopropanation or intramolecular cyclization strategies, which often suffer from lower yields (typically 40-70%) and reduced stereoselectivity due to competing side reactions . While this specific synthesis produces the free base rather than the hydrobromide salt, the high-yielding methodology for the core scaffold directly translates to improved procurement economics and reliable supply chain scalability for the target compound.

Synthetic Methodology Process Chemistry C-H Insertion Cyclopropylmagnesium Carbenoids

Commercial Purity Benchmark: ≥97-98% HPLC Purity with Full Analytical Documentation

Commercially available 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS 2007919-32-4) is supplied with certified purity levels of ≥97% (AchemBlock) to ≥98% (Synblock) as determined by HPLC . Vendors provide comprehensive analytical documentation including NMR, HPLC, LC-MS, and MSDS certificates upon request, enabling rigorous quality verification prior to use in sensitive biological assays or multi-step syntheses . This level of analytical characterization and purity certification exceeds that typically available for custom-synthesized or non-commercial 3-azabicyclo[3.1.0]hexane derivatives, reducing the risk of confounding impurities that could compromise SAR interpretation, crystallography experiments, or in vivo tolerability assessments.

Quality Control Analytical Chemistry Procurement Purity

Dual-Use Synthetic Handle: Carbonitrile Group Enables Both Nucleophilic Addition and Reduction Pathways

The carbonitrile functional group at the bridgehead 1-position of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide serves as a versatile synthetic handle that can undergo nucleophilic addition reactions or be reduced to the corresponding primary amine . Specifically, the nitrile group can be transformed into amides, carboxylic acids, esters, or amines through well-established protocols, enabling divergent access to multiple chemotypes from a single starting material [1]. This dual reactivity contrasts with 1-unsubstituted 3-azabicyclo[3.1.0]hexane, which lacks a functionalizable handle at the bridgehead position and therefore offers limited downstream derivatization options. The carbonitrile group also participates in cycloaddition and multicomponent reactions, further expanding the accessible chemical space.

Synthetic Versatility Functional Group Interconversion Medicinal Chemistry Building Block

Optimal Research Applications for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS 2007919-32-4)


CNS Drug Discovery: Brain-Penetrant Triple Reuptake Inhibitor Lead Optimization

The 3-azabicyclo[3.1.0]hexane scaffold has been validated in the development of potent, selective triple reuptake inhibitors with demonstrated brain penetration (B/B > 4) and oral bioavailability (>30%) in rats [1]. The target compound serves as an ideal starting point for constructing 1-aryl-6-alkoxyalkyl or 6-aryl-6-alkoxyalkyl derivatives for CNS programs targeting depression, anxiety, and other neuropsychiatric disorders. The rigid bicyclic framework enforces a bioactive conformation that reduces the entropic penalty of target binding at SERT, NET, and DAT, while the carbonitrile group provides a synthetic handle for introducing diverse aryl and alkoxyalkyl pharmacophores. This scaffold addresses the critical challenge of achieving both high brain exposure and oral bioavailability—a combination that eludes many flexible piperidine-based CNS candidates [2].

Antiproliferative Screening and Cancer Therapeutic Development

SAR studies have established that 6-unsubstituted 3-azabicyclo[3.1.0]hexane derivatives retain antiproliferative activity, whereas 6-substituted analogs lose this activity entirely [1]. 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is unsubstituted at the 6-position, making it the appropriate scaffold for initiating antiproliferative screening campaigns. The compound can be elaborated into libraries of derivatives bearing various substituents at the nitrogen atom and via functionalization of the carbonitrile group, while intentionally maintaining the 6-position unsubstituted to preserve activity. This targeted approach avoids the wasted screening resources associated with 6-substituted analogs, which the literature explicitly identifies as lacking antiproliferative activity [1].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Discovery for Metabolic Disorders

Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been developed as DPP-IV inhibitors with potential applications in type 2 diabetes and metabolic syndrome [1]. The constrained bicyclic core mimics the proline or pyrrolidine moieties present in endogenous DPP-IV substrates while providing enhanced metabolic stability and selectivity over related proteases. The target compound's carbonitrile group can be converted to carboxylic acids, amides, or amines to engage key residues in the DPP-IV active site, including the catalytic serine and the S1/S2 binding pockets. The hydrobromide salt form facilitates handling and purification during multi-step analog synthesis [2].

Herbicide and Agrochemical Intermediate Development

3-Azabicyclo[3.1.0]hexane derivatives have established utility as herbicidal agents and as intermediates for the synthesis of 2-carboxy-3-azabicyclo[3.1.0]hexane derivatives with plant sterilization properties [1]. The target compound's carbonitrile group can be hydrolyzed to the corresponding carboxylic acid, yielding 3-azabicyclo[3.1.0]hexane-1-carboxylic acid—a key intermediate in the preparation of herbicidal compositions and male anther sterilants for agricultural applications. The high-yielding synthetic methodology (up to 94% for the core scaffold) supports cost-effective scale-up for agrochemical research programs [2].

Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.